Cas no 714233-44-0 (4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide)

4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-N-[3-(pentylamino)-2-quinoxalinyl]benzenesulfonamide
- Benzenesulfonamide, 4-methoxy-N-[3-(pentylamino)-2-quinoxalinyl]-
- 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide
-
- Inchi: 1S/C20H24N4O3S/c1-3-4-7-14-21-19-20(23-18-9-6-5-8-17(18)22-19)24-28(25,26)16-12-10-15(27-2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,22)(H,23,24)
- InChI Key: DSRRQBRQKCDZCL-UHFFFAOYSA-N
- SMILES: C1(S(NC2C(NCCCCC)=NC3C(N=2)=CC=CC=3)(=O)=O)=CC=C(OC)C=C1
4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-0088-15mg |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide |
714233-44-0 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3225-0088-20mg |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide |
714233-44-0 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
A2B Chem LLC | BA76135-25mg |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide |
714233-44-0 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F3225-0088-5μmol |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide |
714233-44-0 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-0088-30mg |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide |
714233-44-0 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3225-0088-5mg |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide |
714233-44-0 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-0088-4mg |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide |
714233-44-0 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3225-0088-20μmol |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide |
714233-44-0 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-0088-10mg |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide |
714233-44-0 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-0088-25mg |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide |
714233-44-0 | 90%+ | 25mg |
$109.0 | 2023-04-27 |
4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide Related Literature
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
3. Back matter
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
Additional information on 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide
Recent Advances in the Study of 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide (CAS: 714233-44-0)
The compound 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide (CAS: 714233-44-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its quinoxaline core, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide to enhance its bioavailability and target specificity. Researchers have employed advanced computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, to predict its binding affinity for various biological targets. These in silico studies have suggested that the compound exhibits a high affinity for enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory agents.
In vitro and in vivo studies have further validated the therapeutic potential of this compound. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide effectively inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The compound showed a dose-dependent reduction in inflammatory markers in animal models, with minimal adverse effects, highlighting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another area of interest is the compound's potential application in oncology. Preliminary findings indicate that 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide may exhibit antitumor activity by modulating key signaling pathways involved in cell proliferation and apoptosis. Researchers have observed that the compound induces apoptosis in certain cancer cell lines, particularly those with overexpression of epidermal growth factor receptor (EGFR). These findings suggest that further investigation into its mechanism of action and efficacy in combination therapies is warranted.
Despite these promising results, challenges remain in the development of 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide as a therapeutic agent. Issues such as metabolic stability, solubility, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of these findings into clinical applications.
In conclusion, 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide (CAS: 714233-44-0) represents a promising scaffold for the development of novel therapeutic agents with applications in inflammation and oncology. Continued research efforts aimed at optimizing its pharmacological properties and elucidating its mechanism of action will be critical to realizing its full potential. The integration of computational, in vitro, and in vivo approaches will provide a comprehensive understanding of this compound's therapeutic value and guide future drug development initiatives.
714233-44-0 (4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide) Related Products
- 1086063-70-8(1-(2-Hydroxyethyl)pyrazole-4-boronic Acid)
- 946314-19-8(N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-phenylacetamide)
- 955253-95-9(4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzene-1-sulfonamide)
- 2174007-79-3(rac-(2R,3aR,6aR)-1-methyl-octahydropyrrolo2,3-cpyrrol-2-ylmethanol hydrochloride)
- 1214369-65-9(Methyl 2-fluoro-3,5-di(pyridin-4-yl)benzoate)
- 2096340-24-6(2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester)
- 1396683-57-0(3-(2-methoxyphenyl)methyl-5-{1-2-(methylsulfanyl)benzoylazetidin-3-yl}-1,2,4-oxadiazole)
- 1162832-73-6(N-(2-fluoroethyl)hydroxylamine)
- 2172599-30-1(2-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentan-1-ol)
- 91569-06-1(2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid)




